
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester is an organic compound with the molecular formula C₇H₁₃NO₂ It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a cyanomethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, cyanomethyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with cyanomethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2,2-dimethylpropanoic acid and cyanomethyl alcohol.
Reduction: The cyanomethyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2,2-Dimethylpropanoic acid and cyanomethyl alcohol.
Reduction: 2,2-Dimethylpropanoic acid and cyanomethylamine.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of propanoic acid, 2,2-dimethyl-, cyanomethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The cyanomethyl group can also participate in biochemical reactions, leading to the formation of bioactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, 2,2-dimethyl-, methyl ester
- Propanoic acid, 2,2-dimethyl-, ethyl ester
- Propanoic acid, 2,2-dimethyl-, propyl ester
Uniqueness
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other esters of 2,2-dimethylpropanoic acid, which may not exhibit the same range of reactions or applications.
Eigenschaften
CAS-Nummer |
59463-52-4 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
cyanomethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)6(9)10-5-4-8/h5H2,1-3H3 |
InChI-Schlüssel |
MCRPXCOKQLCVRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)


![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
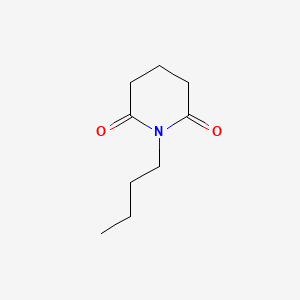
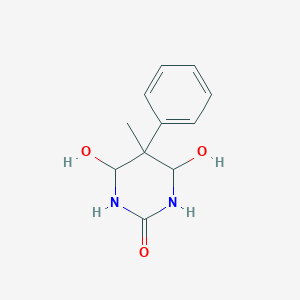

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
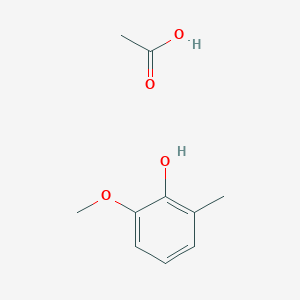
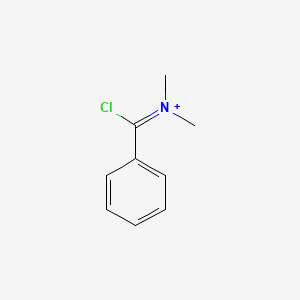
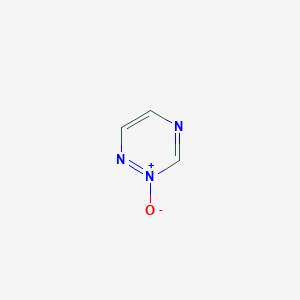

![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)
